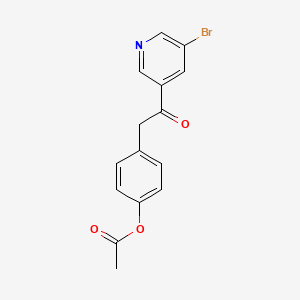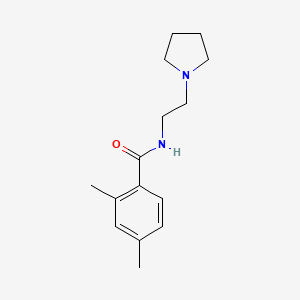
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride typically involves the reaction of dimethylamine with 4-dimethylamino-3-ethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, dimethyl-, 3-pyridinyl ester: This compound has a similar carbamate ester functional group but differs in the aromatic ring structure.
Carbamic acid, dimethyl-, 3-ethylphenyl ester: This compound is similar but lacks the dimethylamino group on the aromatic ring.
Uniqueness
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride is unique due to the presence of both the dimethylamino and ethyl groups on the aromatic ring. This unique structure contributes to its specific chemical reactivity and biological activity .
Propriétés
Numéro CAS |
63884-70-8 |
|---|---|
Formule moléculaire |
C13H21ClN2O2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
[4-(dimethylcarbamoyloxy)-2-ethylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-6-10-9-11(17-13(16)15(4)5)7-8-12(10)14(2)3;/h7-9H,6H2,1-5H3;1H |
Clé InChI |
CCNGSILPQMAFQN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



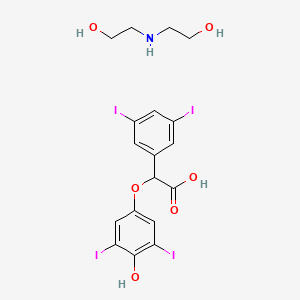
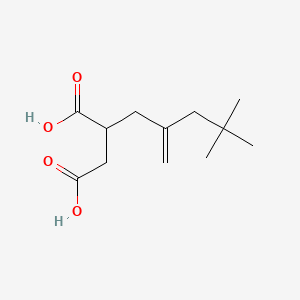
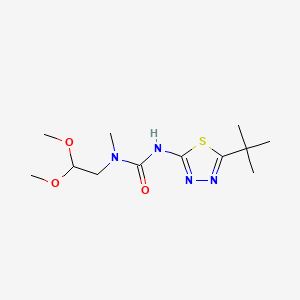
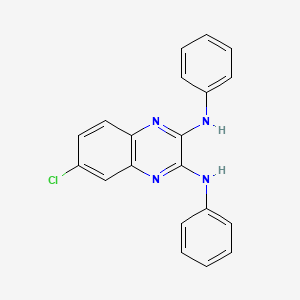
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
